molecular formula C8H7ClN2O2 B116096 Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride CAS No. 145335-90-6

Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride

Cat. No. B116096
CAS RN: 145335-90-6
M. Wt: 198.6 g/mol
InChI Key: XRQZBGADESKIBB-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . It has an empirical formula of C8H7ClN2O2 and a molecular weight of 198.61 .


Synthesis Analysis

Imidazo[1,2-a]pyridines are synthesized from easily available chemicals using various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string Cl.OC(=O)c1cccn2ccnc12 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be directly functionalized through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . This direct functionalization is considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its melting point ranges from 298°C to 300.1°C .

Scientific Research Applications

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives have shown significant activity against Mycobacterium avium strains. For instance, compound ND-10885 demonstrated considerable efficacy in reducing bacterial burden in the lung, spleen, and liver in a mouse model of M. avium infection, indicating that these compounds could serve as a new class of antibiotics against M. avium and potentially be an effective addition to combined treatment regimens (Moraski et al., 2016).

Cancer Research

Imidazo[1,2-a]pyridines have also been explored for their potential in cancer research. Specific derivatives have been studied for their binding and antagonistic activity towards certain receptors, which could be crucial in developing targeted cancer therapies. The modification of these compounds, such as introducing a methyl substituent, has resulted in improved affinity for the target receptors, indicating the potential for designing more effective cancer therapeutics (Kishino et al., 2009).

Cardiovascular Applications

Compounds based on the imidazo[1,2-a]pyridine scaffold have demonstrated potential cardiovascular benefits. For example, certain derivatives have shown to positively affect cardiac contractility and vascular resistance in animal models, suggesting their potential use in treating heart failure or other cardiovascular conditions (Ohhara et al., 1989).

Neuropharmacology

Research into imidazo[1,2-a]pyridine derivatives has also extended to neuropharmacology, where compounds have been evaluated for their anxiolytic and sedative effects. Certain derivatives have shown promising results in reducing anxiety-like behaviors in animal models without significantly affecting motor coordination, indicating their potential as safer anxiolytic agents (López‐Martínez et al., 2010).

Tuberculosis Treatment

Further research has identified imidazo[1,2-a]pyridine derivatives with potent bactericidal activity against M. tuberculosis in a mouse infection model. These findings underscore the potential of these compounds in developing new treatments for tuberculosis, particularly in light of the increasing prevalence of drug-resistant strains (Cheng et al., 2014).

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride, also known as Imidazo[1,2-a]pyridine-8-carboxylic acid HCl, is a compound that has been recognized for its wide range of applications in medicinal chemistry . It has been identified as having significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .

Mode of Action

The compound interacts with its targets through a process of phosphorylation . This interaction results in changes that enhance the compound’s potency against both extracellular and intracellular Mtb .

Biochemical Pathways

The compound affects the biochemical pathways related to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) . This activation process is achieved through the phosphorylation of IKK-ɛ and TBK1 .

Pharmacokinetics

The pharmacokinetic properties of the compound contribute to its bioavailability. It has good microsomal stability, with a half-life of 83 minutes in humans and 63 minutes in mice . These properties enhance the compound’s bioavailability, making it effective in treating tuberculosis.

Result of Action

The result of the compound’s action is a significant reduction in the bacterial load of Mtb. In an acute TB mouse model, treatment with the compound resulted in a 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of the compound, respectively, after 4 weeks of treatment .

Action Environment

The action of the compound can be influenced by environmental factors. It is recommended to ensure adequate ventilation when handling the compound and to avoid dust formation . The compound should be stored in suitable, closed containers for disposal .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are expected to continue playing a significant role in drug discovery research, particularly in the development of new TB drugs .

properties

IUPAC Name

imidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2.ClH/c11-8(12)6-2-1-4-10-5-3-9-7(6)10;/h1-5H,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQZBGADESKIBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20471036
Record name Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

145335-90-6
Record name Imidazo[1,2-a]pyridine-8-carboxylic acid, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145335-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride
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Synthesis routes and methods

Procedure details

Using 2-aminonicotinic acid (14.1 g, 0.102 mol) and chloroacetaldehyde [45% aqueous solution (8.6 g, 0.11 mol)], the same procedure as described above in example C was used. After workup 17.5 g (88%) of the title compound, m.p. 299°-300° C. (decomp), was isolated.
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
8.6 g
Type
reactant
Reaction Step Three
Yield
88%

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